molecular formula C20H28N4O5S B2433990 4-(4-((2,4-Diethoxyphenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine CAS No. 1021041-81-5

4-(4-((2,4-Diethoxyphenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine

Cat. No.: B2433990
CAS No.: 1021041-81-5
M. Wt: 436.53
InChI Key: HKOUSTLEBCSVOX-UHFFFAOYSA-N
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Description

4-(4-((2,4-Diethoxyphenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine is a complex organic compound that features a piperazine ring, a sulfonyl group, and a pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-((2,4-Diethoxyphenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine typically involves multiple steps, starting with the preparation of the piperazine derivative. The process may include:

    Formation of the Piperazine Derivative: This step involves the reaction of 2,4-diethoxybenzenesulfonyl chloride with piperazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature.

    Coupling with Pyrimidine Core: The piperazine derivative is then coupled with 6-methoxy-2-methylpyrimidine using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in an inert atmosphere. The reaction is typically performed in a solvent like tetrahydrofuran (THF) at low temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-(4-((2,4-Diethoxyphenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring and the pyrimidine core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of substituted piperazine or pyrimidine derivatives.

Scientific Research Applications

4-(4-((2,4-Diethoxyphenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine has several scientific research applications:

    Medicinal Chemistry: It is used in the design and synthesis of potential therapeutic agents, particularly for its piperazine and pyrimidine moieties which are common in drug molecules.

    Pharmaceuticals: The compound is investigated for its potential as an active pharmaceutical ingredient (API) in the treatment of various diseases.

    Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules.

    Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of 4-(4-((2,4-Diethoxyphenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the pyrimidine core can inhibit enzyme activity. The sulfonyl group enhances the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-((2,4-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine
  • 4-(4-((2,4-Diethoxyphenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyridine

Uniqueness

4-(4-((2,4-Diethoxyphenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both diethoxyphenyl and methoxypyrimidine moieties makes it a versatile compound for various applications.

Properties

IUPAC Name

4-[4-(2,4-diethoxyphenyl)sulfonylpiperazin-1-yl]-6-methoxy-2-methylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O5S/c1-5-28-16-7-8-18(17(13-16)29-6-2)30(25,26)24-11-9-23(10-12-24)19-14-20(27-4)22-15(3)21-19/h7-8,13-14H,5-6,9-12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKOUSTLEBCSVOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=NC(=N3)C)OC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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